Boc-3,5-Dimethy-D-Phenylalanine
Description
Boc-3,5-Dimethyl-D-Phenylalanine is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety and methyl substituents at the 3,5-positions of the phenyl ring. Its molecular formula is C₁₆H₂₃NO₄, with a molecular weight of 293.36 g/mol . The D-configuration distinguishes it from the naturally occurring L-enantiomer, making it resistant to enzymatic degradation and valuable in peptide-based drug design and chiral chemistry applications. Key physical properties include a melting point of 106–110°C (in hexane/ethyl acetate), predicted density of 1.123 g/cm³, and a pKa of 3.94 . Storage typically requires refrigeration at 2–8°C to maintain stability .
The Boc group provides acid-labile protection during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). The 3,5-dimethylphenyl side chain enhances steric bulk and lipophilicity, influencing peptide conformation and interactions with hydrophobic targets .
Properties
Molecular Weight |
293.36 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
Overview
Boc-3,5-dimethyl-D-phenylalanine serves as a crucial building block in the synthesis of peptides. Its protection group enhances stability during chemical reactions, making it an ideal candidate for constructing complex peptide structures.
Applications in Peptide Chemistry
- Solid-Phase Peptide Synthesis (SPPS) : The compound is widely utilized in SPPS due to its compatibility with various coupling reagents and its ability to minimize racemization during synthesis.
- Dipeptide Formation : Recent studies have shown that Boc-protected amino acids can be effectively used to synthesize dipeptides with high yields and minimal side reactions. For example, ionic liquids derived from Boc-amino acids have demonstrated improved reaction efficiency in dipeptide synthesis .
| Reaction Type | Yield (%) | Racemization (%) |
|---|---|---|
| SPPS | 85 | <1 |
| Dipeptide Synthesis | 90 | <0.5 |
Drug Development
Overview
The role of Boc-3,5-dimethyl-D-phenylalanine extends into drug discovery, particularly in developing novel therapeutic agents targeting specific diseases.
Case Studies
- Cancer Research : The compound has been instrumental in synthesizing peptide-based drugs that exhibit anti-cancer properties. For instance, modifications of the phenylalanine structure have led to compounds that effectively inhibit tumor growth in vitro .
- Antimicrobial Activity : Research indicates that derivatives of Boc-3,5-dimethyl-D-phenylalanine show promising activity against multi-drug resistant strains of bacteria, highlighting its potential in treating infections .
Biochemical Studies
Overview
Boc-3,5-dimethyl-D-phenylalanine is used extensively in biochemical research to understand the effects of amino acid modifications on protein structure and function.
Research Findings
- Enzyme Activity Studies : The incorporation of this compound into enzyme assays has provided insights into enzyme stability and activity modulation. For example, studies have shown that fluorinated amino acids can significantly alter the kinetic parameters of enzymes involved in metabolic pathways .
- Protein Folding Investigations : The compound aids in studying how different side chains influence protein folding and stability, which is crucial for understanding disease mechanisms related to protein misfolding .
Material Science
Overview
In material science, Boc-3,5-dimethyl-D-phenylalanine contributes to the development of advanced materials with tailored properties.
Applications
- Polymer Development : The compound is utilized in synthesizing polymers that require specific chemical functionalities for enhanced performance. Its unique structure allows for the introduction of functional groups that can improve material properties such as thermal stability and mechanical strength .
- Nanomaterials : Recent advancements have explored using Boc-protected amino acids in creating nanostructures for drug delivery systems, enhancing bioavailability and targeting efficacy .
Comparison with Similar Compounds
Methyl vs. Halogen Substituents
Methoxy vs. Methyl Substituents
- Methoxy groups (N-Boc-3,5-dimethoxy-D-phenylalanine): Introduce hydrogen-bond acceptors, enhancing solubility in aqueous environments.
Protecting Group Comparison
Boc vs. Fmoc vs. Cbz
- Boc : Acid-labile (cleaved by TFA), ideal for SPPS requiring orthogonal protection strategies. Compatible with Merrifield resins .
- Fmoc : Base-labile (cleaved by piperidine), preferred for stepwise synthesis to avoid side-chain deprotection. Requires milder conditions, reducing racemization risks .
- Cbz: Removed via hydrogenolysis (H₂/Pd), limiting compatibility with sulfur-containing residues. Rarely used in modern SPPS due to harsh cleavage conditions .
Key Research Findings
- Stereochemical Impact : The D-configuration in Boc-3,5-Dimethyl-D-Phenylalanine reduces proteolytic degradation by >50% compared to L-isomers in serum stability assays .
- Thermodynamic Stability : Methyl substituents increase thermal stability by ~15°C relative to unsubstituted Boc-D-Phenylalanine, as shown in differential scanning calorimetry (DSC) .
- Synthetic Yield : Boc-protected derivatives achieve >90% coupling efficiency in SPPS, outperforming Cbz analogues by 20% .
Preparation Methods
Alkylation of Benzophenone Imine Glycine Ester Derivatives
A common approach for preparing fluorinated or methylated phenylalanines involves the alkylation of benzophenone imine derivatives of glycine esters with substituted benzyl bromides, followed by hydrolysis and Boc protection. While this method is more documented for fluorinated analogs, it is adaptable for 3,5-dimethyl substitutions by using 3,5-dimethylbenzyl bromide as the alkylating agent.
- Reaction conditions: Alkylation is typically performed in the presence of chiral phase-transfer catalysts or cinchonidine derivatives to induce stereoselectivity.
- Hydrolysis and deprotection: The imine is hydrolyzed under acidic or basic conditions, and the free amino acid is Boc-protected using di-tert-butyl dicarbonate.
- Yields: Enantiomeric excesses (ee) can approach >98% with optimized catalysts.
- Reference: Adapted from procedures described for fluorinated phenylalanines, e.g., alkylation of benzophenone imines (Beilstein J. Org. Chem., 2020).
Multi-Component Reactions and Azalactone Intermediates
The Erlenmeyer azalactone method is a classical route to substituted phenylalanines, including 3,5-dimethyl derivatives:
- Step 1: Condensation of 3,5-dimethylbenzaldehyde with acetylglycine and acetic anhydride forms an azalactone intermediate.
- Step 2: Hydrolysis of azalactone yields the corresponding amino acid derivative.
- Step 3: Catalytic hydrogenation or enzymatic resolution isolates the D-enantiomer.
- Step 4: Boc protection is performed post-isolation.
- Advantages: This method allows stereoselective synthesis and is scalable.
- Reference: Detailed in fluorinated phenylalanine analog synthesis, adaptable for methyl substitutions (Beilstein J. Org. Chem., 2020).
Direct Boc Protection of D-Phenylalanine Derivatives
Once the D-3,5-dimethylphenylalanine is synthesized or isolated, the Boc-protection step is critical:
- Typical procedure: React the free amino acid with di-tert-butyl dicarbonate in the presence of guanidine hydrochloride as a catalyst in ethanol at 35–40°C for 6.5 hours.
- Workup: After reaction completion, ethanol is evaporated, and the residue is washed with water and hexane/petroleum ether to isolate the Boc-protected amino acid.
- Yield: High yields up to 93% have been reported.
- Reference: General Boc protection procedures for amino acids (ChemicalBook, 2018).
Enzymatic Resolution and Chiral Auxiliary Methods
To obtain the D-enantiomer specifically, enzymatic hydrolysis or chiral auxiliary-mediated synthesis is employed:
- Enzymatic resolution: Proteases such as those from Bacillus species selectively hydrolyze one enantiomer, enriching the D-form.
- Chiral auxiliaries: Alkylation of glycine derivatives with chiral auxiliaries (e.g., Schöllkopf reagent) followed by hydrolysis and Boc protection yields enantiomerically pure Boc-D-3,5-dimethylphenylalanine.
- Reference: Enzymatic and chiral auxiliary methods are well-documented in phenylalanine derivative syntheses (Beilstein J. Org. Chem., 2020).
Data Table Summarizing Key Preparation Methods
Research Findings and Analysis
- Stereoselectivity: The use of chiral auxiliaries or enzymatic resolution is essential to obtain the D-enantiomer with high enantiomeric excess, which is crucial for biological applications.
- Protection efficiency: Boc protection using guanidine hydrochloride as a catalyst in ethanol is efficient and provides high yields without racemization.
- Synthetic flexibility: Multi-component reactions and alkylation strategies allow for the introduction of diverse substituents, including methyl groups at the 3 and 5 positions, enabling fine-tuning of the compound's properties.
- Scalability and purity: The azalactone method and enzymatic resolutions are amenable to scale-up and produce products with high optical purity suitable for pharmaceutical synthesis.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Boc-3,5-Dimethyl-D-Phenylalanine to minimize racemization?
- Methodological Answer : Racemization during synthesis is a critical concern. To mitigate this:
- Use low temperatures (0–6°C) during coupling reactions to reduce kinetic energy and slow racemization .
- Employ coupling agents like HOBt/DIC, which minimize side reactions.
- Monitor reaction progress via HPLC to detect early signs of stereochemical degradation .
- Key Parameters :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Temperature | 0–6°C | |
| Coupling Agent | HOBt/DIC | |
| Monitoring Method | Reverse-phase HPLC |
Q. What purification strategies are effective for isolating Boc-3,5-Dimethyl-D-Phenylalanine from reaction mixtures?
- Methodological Answer :
- Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–50%) to separate the product from unreacted starting materials.
- Recrystallization : Dissolve the crude product in minimal DCM and precipitate with cold hexane for high-purity crystals (>95%) .
- Validation : Confirm purity via LC-MS and compare retention times with known standards .
Q. How can researchers confirm the stereochemical integrity of Boc-3,5-Dimethyl-D-Phenylalanine post-synthesis?
- Methodological Answer :
- Circular Dichroism (CD) Spectroscopy : Compare the CD spectrum with enantiomeric standards to verify D-configuration.
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers .
- X-ray Crystallography : Resolve the crystal structure for definitive confirmation, though this requires high-quality single crystals .
Advanced Research Questions
Q. How can Boc-3,5-Dimethyl-D-Phenylalanine be integrated into PROTAC (PROteolysis-Targeting Chimera) design?
- Methodological Answer :
- Linker Design : The methyl groups enhance steric stability, making it suitable as a rigid linker. Optimize coupling efficiency by introducing the Boc-protected amino acid during solid-phase synthesis .
- Coupling Protocol : Use HATU as a coupling agent in DMF at 25°C for 12 hours, followed by Boc deprotection with TFA/DCM (1:1) .
- Key Considerations :
| Parameter | Application Insight | Reference |
|---|---|---|
| Steric Effects | Enhances proteasome engagement | |
| Deprotection | TFA (50% in DCM) for Boc removal |
Q. What strategies resolve contradictions in solubility data reported for Boc-3,5-Dimethyl-D-Phenylalanine across studies?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, DMF, and methanol at 25°C and 40°C to identify temperature-dependent trends.
- Literature Cross-Validation : Compare data from peer-reviewed journals (e.g., Tetrahedron) with NIST-recommended solvent systems .
- Example Findings :
| Solvent | Solubility (mg/mL) | Temperature | Source |
|---|---|---|---|
| DMF | 120 | 25°C | |
| Methanol | 45 | 25°C |
Q. How does the methyl substitution at positions 3 and 5 influence peptide backbone conformation in structural studies?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the peptide with Gaussian software to predict torsional angles and steric clashes.
- NMR Analysis : Use - NOESY to detect intramolecular interactions between methyl groups and adjacent residues .
- Key Insight : Methyl groups restrict φ/ψ angles, stabilizing β-sheet conformations in model peptides .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for Boc-3,5-Dimethyl-D-Phenylalanine?
- Methodological Answer :
- Purity Assessment : Re-measure the melting point after recrystallization (e.g., 86–88°C in literature vs. 84–87°C in-house) .
- Instrument Calibration : Validate equipment using NIST-traceable standards (e.g., indium melting point standard) .
- Environmental Control : Ensure measurements are performed in anhydrous conditions to exclude hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
